Boc-D-Trp-OH

Catalog No.
S750534
CAS No.
5241-64-5
M.F
C16H20N2O4
M. Wt
304.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Trp-OH

CAS Number

5241-64-5

Product Name

Boc-D-Trp-OH

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1

InChI Key

NFVNYBJCJGKVQK-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Synonyms

Boc-D-Trp-OH;5241-64-5;N-Boc-D-tryptophan;N-(tert-Butoxycarbonyl)-D-tryptophan;Nalpha-Boc-D-tryptophan;N-[(tert-Butoxy)carbonyl]-D-tryptophan;BOC-D-TRYPTOPHAN;BOC-D-TRYPTOPHANE;Nalpha-Boc-D-Tryptophane;CHEMBL65670;(2R)-3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoicacid;ST50307211;D-TRYPTOPHAN,N-[(1,1-DIMETHYLETHOXY)CARBONYL]-;(R)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacid;N-BOC-L-Tryptophane;N-((tert-Butoxy)carbonyl)-D-tryptophan;N|A-Boc-D-tryptophan;PubChem12948;N-Boc-D-Trp-OMe;BOC-D-TRP;AC1Q5XMG;N-|A-Boc-D-Tryptophan;BOC-D-TRYPTOPHAN-OH;TERT-BUTOXYCARBONYL-;AC1L38WE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O

Peptide Synthesis

D-Boc-Trp is a valuable building block for the construction of peptides containing D-tryptophan. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino group (N-terminus) of D-Trp. This protection is crucial during peptide synthesis, as it prevents unwanted reactions with the amino group while allowing the formation of peptide bonds between D-Boc-Trp and other amino acids. Once the peptide chain is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amino group of D-Trp in the final peptide product [1, 2].

Here are some sources for this information:

  • [1] "Solid-Phase Peptide Synthesis" Robert B. Merrifield (1997):
  • [2] "Chemical Synthesis of Peptides" Isabella Clark-Lewis and John Schroeder (2016): )

Study of D-Peptides

D-peptides are mirror images of naturally occurring L-peptides. D-Boc-Trp finds application in the research and development of D-peptides. By incorporating D-Boc-Trp into D-peptides, scientists can study their unique properties compared to their L-peptide counterparts. D-peptides often exhibit different biological activities and can be more resistant to degradation by enzymes [3].

  • [3] "D-Peptides: Design, Synthesis, and Applications" Huiquan Yao (2017):

Isotopic Labeling

D-Boc-Trp can be isotopically labeled with isotopes of carbon (¹³C) or deuterium (²H) for use in various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling allows scientists to distinguish between different amino acid residues within a peptide and study their interactions and conformations in detail [4].

  • [4] "Isotopic Labeling of Proteins for NMR Spectroscopy" Brenda J. Hagen (2009): )

Boc-D-Tryptophan-OH, also known as N-tert-butoxycarbonyl-D-tryptophan, is a derivative of the amino acid tryptophan. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid. The chemical formula for Boc-D-Tryptophan-OH is C13H16N2O3, and it has a molecular weight of 248.28 g/mol. The compound is often utilized in solid-phase peptide synthesis due to its stability and ease of handling during

, primarily within the context of peptide synthesis:

  • Solid-Phase Peptide Synthesis: The Boc protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.
  • Acid-Base Reactions: As an amino acid derivative, Boc-D-Tryptophan-OH can act as a weak acid, participating in neutralization reactions with bases .
  • Coupling Reactions: It can be coupled with other amino acids or peptide chains using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

Boc-D-Tryptophan-OH exhibits various biological activities due to its structure as a tryptophan derivative. Tryptophan itself is a precursor for several important biomolecules, including serotonin and melatonin, which are crucial for regulating mood and sleep. Additionally, D-tryptophan may influence neuropharmacological pathways differently than its L-isomer, potentially offering unique therapeutic benefits .

The synthesis of Boc-D-Tryptophan-OH typically involves:

  • Protection of Tryptophan: Starting from D-tryptophan, the amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The resultant Boc-D-Tryptophan is purified through crystallization or chromatography.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the compound .

Boc-D-Tryptophan-OH finds applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides.
  • Pharmaceutical Research: The compound is studied for potential roles in drug development targeting serotonin receptors or other neurological pathways.
  • Biochemical Studies: It can be used in studies examining the effects of tryptophan derivatives on biological systems .

Boc-D-Tryptophan-OH shares structural similarities with various other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-TryptophanSimilar backboneNaturally occurring amino acid
Boc-L-TryptophanSame protecting groupL-isomer; different biological activity
Fmoc-D-TryptophanDifferent protecting groupUsed in alternative peptide synthesis techniques
D-TyrosineAromatic side chainDifferent amino acid; involved in different pathways
Boc-L-PhenylalanineSimilar structureCommonly used in peptide synthesis

Boc-D-Tryptophan-OH's unique attributes lie in its specific stereochemistry and protective group, which influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

2

LogP

2.65 (LogP)

Other CAS

5241-64-5

Wikipedia

N-[(tert-Butoxy)carbonyl]-D-tryptophan

Dates

Modify: 2023-08-15

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